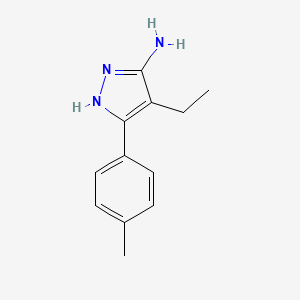

4-Ethyl-3-(p-tolyl)-1h-pyrazol-5-amine

Beschreibung

4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine is a pyrazole-based compound characterized by a 1H-pyrazol-5-amine core substituted with a 4-ethyl group at position 4 and a para-tolyl (4-methylphenyl) group at position 2. While this compound is listed as discontinued by CymitQuimica, its structural features make it a valuable candidate for structure-activity relationship (SAR) studies, particularly in the context of enzyme inhibition and cytokine modulation .

Eigenschaften

IUPAC Name |

4-ethyl-5-(4-methylphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-3-10-11(14-15-12(10)13)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H3,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHJHLPHEUVEBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1N)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(p-tolyl)-1h-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters. One common method is the reaction of 4-methylacetophenone with ethyl hydrazinecarboxylate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol or methanol as a solvent, with the addition of a catalytic amount of acid such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethyl-3-(p-tolyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

Oxidation: Pyrazole N-oxides.

Reduction: Amino derivatives.

Substitution: Halogenated pyrazoles.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

The compound has been evaluated for its potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds, including 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine, exhibit inhibitory effects on protein tyrosine kinases, which are crucial in the signaling pathways of cancer cells. Specifically, these compounds have shown promise in targeting receptors such as the epidermal growth factor receptor (EGF-R) and ErbB-2 kinase, both of which are implicated in various cancers including breast and lung cancer .

2. Anti-Infective Properties

Recent studies have demonstrated that aminopyrazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, modifications of pyrazole compounds have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound could be a candidate for developing new antibiotics .

3. Neuroprotective Effects

There is emerging evidence regarding the neuroprotective properties of pyrazole derivatives. Compounds similar to this compound have been shown to mitigate oxidative stress and inflammation in neuronal cells, indicating their potential use in treating neurodegenerative diseases such as Alzheimer's .

Chemical Synthesis Applications

1. Synthesis of Azo Compounds

The compound has been utilized in the oxidative dehydrogenative coupling reactions to synthesize azo compounds. This method employs iodine and tert-butyl hydroperoxide (TBHP) as catalysts under mild conditions, allowing for the efficient construction of active azo compounds from pyrazole derivatives .

2. Chemoselective Arylation

this compound can undergo chemoselective arylation reactions facilitated by laccase enzymes. This process allows for the introduction of aryl groups at specific positions on the pyrazole ring, enhancing the compound's versatility for further chemical modifications .

Case Study 1: Anticancer Efficacy

A study assessed the efficacy of various pyrazole derivatives against cancer cell lines. The results indicated that this compound exhibited a dose-dependent inhibition of cell proliferation in non-small cell lung cancer models. The mechanism was linked to the compound's ability to inhibit EGF-R signaling pathways, leading to reduced tumor growth .

Case Study 2: Antibacterial Activity

In another investigation, this compound was tested against a panel of bacterial strains. The compound demonstrated significant activity against both MRSA and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as a lead compound for antibiotic development .

Wirkmechanismus

The mechanism of action of 4-Ethyl-3-(p-tolyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation, apoptosis, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Critical Analysis of Substituent Impact

- p-Tolyl Group : Essential for maintaining TNF-α inhibitory activity due to its balance of hydrophobicity and steric bulk .

- Ethyl vs. Methyl : The ethyl group at position 4 enhances activity compared to smaller substituents, likely by improving van der Waals interactions .

- Amine Position : The 5-amine group is critical for hydrogen bonding with enzyme active sites; positional shifts (e.g., 4-amine in 40p) abolish activity .

Biologische Aktivität

4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Where:

- C = Carbon

- H = Hydrogen

- N = Nitrogen

This compound features an ethyl group and a p-tolyl group attached to the pyrazole ring, which may influence its interaction with biological targets.

The biological activity of pyrazole derivatives often involves their interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been identified for compounds related to this compound:

- Inhibition of Cyclooxygenase (COX) Enzymes : Pyrazole derivatives can inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory prostaglandins. For instance, some derivatives have shown IC50 values in the low micromolar range against these enzymes .

- Anticancer Activity : Compounds in this class have demonstrated significant cytotoxicity against various cancer cell lines. For example, studies have reported IC50 values as low as 0.07 µM for related pyrazole compounds against cancer cell proliferation .

- Antimicrobial Properties : Pyrazole derivatives exhibit activity against a range of pathogens, including bacteria and fungi. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Biological Activity Data

The following table summarizes key findings on the biological activities of this compound and related compounds:

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| COX-2 Inhibition | 0.01 | |

| Anticancer (MCF7) | 0.08 | |

| Antimicrobial (E. coli) | 40 | |

| Antifungal | Not specified |

Case Studies

Several studies have highlighted the potential of pyrazole derivatives in therapeutic applications:

- Anti-inflammatory Effects : A study demonstrated that certain pyrazole derivatives significantly inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory processes, showing promise for treating inflammatory diseases .

- Anticancer Research : In vitro assays on various cancer cell lines (e.g., A549, MCF7) revealed that pyrazole derivatives could induce apoptosis and inhibit cell proliferation effectively. One compound exhibited an IC50 value of 0.067 µM against Aurora-A kinase, a critical target in cancer therapy .

- Antimicrobial Activity : Research indicated that pyrazole derivatives could inhibit growth in multi-drug resistant strains of bacteria, suggesting their potential as antibiotic adjuvants .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 4-Ethyl-3-(p-tolyl)-1H-pyrazol-5-amine, and what critical parameters govern reaction efficiency?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, diazenyl-substituted pyrazole analogs are synthesized via:

Precursor preparation : Starting with substituted pyrazole cores (e.g., 5-phenyl-1-pentanol derivatives) .

Coupling reactions : Using reagents like chlorobenzyl halides or diazonium salts to introduce aryl groups .

Optimization : Yields (65–74%) depend on solvent choice (ethanol or methanol under reflux), temperature control (120–150°C), and purification via recrystallization .

- Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios of precursors significantly impact purity and yield.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H NMR identifies ethyl (-CHCH, δ 1.2–1.4 ppm) and p-tolyl (aromatic protons, δ 7.1–7.3 ppm) groups. C NMR confirms quaternary carbons in the pyrazole ring (δ 140–150 ppm) .

- Mass Spectrometry (MS) : EI-MS shows molecular ion peaks (e.g., m/z 229 for analogs) and fragmentation patterns to verify substituents .

- IR Spectroscopy : N-H stretches (3300–3500 cm) and C-N vibrations (1250–1350 cm) confirm amine and pyrazole functionalities .

Q. How does the substitution pattern on the pyrazole ring influence the physicochemical properties of this compound compared to its analogs?

- Methodological Answer :

- Lipophilicity : Ethyl and p-tolyl groups enhance hydrophobicity, increasing logP values compared to unsubstituted pyrazoles. This affects solubility in polar solvents (e.g., DMSO vs. water) .

- Thermal Stability : Melting points (150–152°C for analogs) correlate with crystalline packing efficiency, influenced by aryl substituents .

- Acid-Base Behavior : The amine group (pKa ~8–10) allows pH-dependent protonation, critical for biological activity studies .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating the biological target engagement of this compound in complex cellular systems?

- Methodological Answer :

Orthogonal Assays : Use surface plasmon resonance (SPR) to measure binding kinetics and fluorescence polarization for competitive displacement studies .

Gene Knockdown Models : CRISPR/Cas9-mediated deletion of putative targets (e.g., kinases) to assess activity loss .

Metabolic Profiling : LC-MS/MS to track compound stability and metabolite formation in cellular lysates .

Q. How should researchers approach conflicting solubility data reported for this compound in different solvent systems?

- Methodological Answer :

- Controlled Replication : Standardize solvent purity (HPLC-grade) and temperature (25°C ± 0.5°C) during measurements .

- Ternary Phase Diagrams : Map solubility in co-solvent systems (e.g., ethanol-water) to identify optimal ratios .

- Computational Prediction : Use COSMO-RS simulations to predict solubility parameters and reconcile experimental discrepancies .

Q. What computational chemistry methods are most suitable for predicting the binding modes of this compound with potential enzyme targets?

- Methodological Answer :

Molecular Docking : AutoDock Vina or Glide to screen against crystal structures (e.g., PDB entries for kinases) .

MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability under physiological conditions .

QSAR Modeling : Train models on pyrazole analogs to correlate substituent effects (e.g., Hammett σ values) with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.